molecular formula C16H17N3S B221641 2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE

Cat. No.: B221641
M. Wt: 283.4 g/mol
InChI Key: NEZXGGXPFJZLFK-UHFFFAOYSA-N
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Description

2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is a heterocyclic compound with a unique structure that combines a thieno[2,3-c]pyridine core with an amino group and a phenethyl side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-Methyl-4-piperidone with ethyl cyanoacetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce double bonds or other reducible groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or receptors, thereby affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-6-PHENETHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDIN-3-YL CYANIDE is unique due to its specific combination of functional groups and its thieno[2,3-c]pyridine core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H17N3S

Molecular Weight

283.4 g/mol

IUPAC Name

2-amino-6-(2-phenylethyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carbonitrile

InChI

InChI=1S/C16H17N3S/c17-10-14-13-7-9-19(11-15(13)20-16(14)18)8-6-12-4-2-1-3-5-12/h1-5H,6-9,11,18H2

InChI Key

NEZXGGXPFJZLFK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CC=C3

Canonical SMILES

C1CN(CC2=C1C(=C(S2)N)C#N)CCC3=CC=CC=C3

Origin of Product

United States

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